molecular formula C20H29NO5S B2857908 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide CAS No. 315696-99-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

Cat. No. B2857908
CAS RN: 315696-99-2
M. Wt: 395.51
InChI Key: HYTNQNTURSDSAB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is a useful research compound. Its molecular formula is C20H29NO5S and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Binding Interactions

Research on structurally similar compounds, such as various dichlorophenylmethanesulfonamides, focuses on the molecular conformation, particularly the orientation of the N—H bond and its implications for binding interactions. These studies reveal how the spatial arrangement of atoms and functional groups in sulfonamides can influence their ability to interact with biological receptors through hydrogen bonding. Such insights are crucial for designing compounds with desired biological activities (Gowda, Foro, & Fuess, 2007).

Supramolecular Chemistry and Metal Coordination

Investigations into N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide demonstrate their potential as ligands for metal coordination. This research highlights the ability of sulfonamide derivatives to form complex structures with metals, which could be leveraged in catalysis, materials science, or medicinal chemistry. The formation of hydrogen-bonded dimers and the impact of substituents on molecular conformation and interaction patterns are of particular interest (Jacobs, Chan, & O'Connor, 2013).

Biological Activity and Environmental Impact

Some research explores the biological activity of compounds with similar structures, focusing on their interactions with microbes and their potential environmental impact. For example, studies on bacterial ethane formation from reduced sulfur compounds in anoxic sediments provide insights into the microbial metabolism of sulfonamide derivatives and their role in natural processes. This research could inform environmental biotechnology and pollution mitigation strategies (Oremland, Whiticar, Strohmaier, & Kiene, 1988).

Conformational Studies and Chemical Reactivity

Detailed conformational analysis of compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides valuable information on the stereochemistry and reactivity of sulfonamide derivatives. Understanding how conformation affects reactivity and self-association in solutions can guide the design of new molecules for specific chemical or pharmaceutical applications (Sterkhova, Moskalik, & Shainyan, 2014).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-19(2)15-7-9-20(19,18(22)12-15)13-27(23,24)21-10-8-14-5-6-16(25-3)17(11-14)26-4/h5-6,11,15,21H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTNQNTURSDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

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